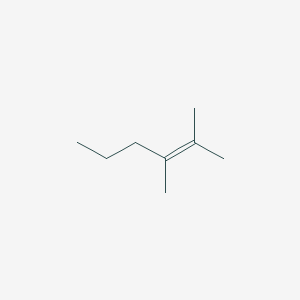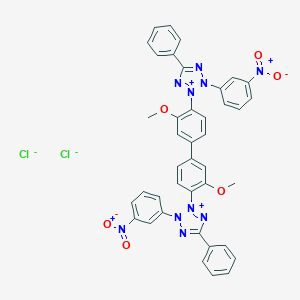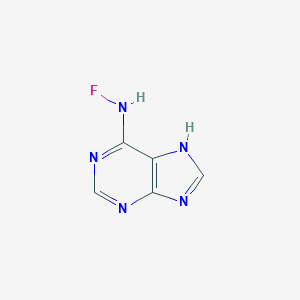
6-Fluoroaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroaminopurine (6-FAP) is a purine analog that has attracted significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions. In
Scientific Research Applications
6-Fluoroaminopurine has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the role of purine metabolism in various biological processes. The compound has been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the metabolism of adenosine. This inhibition leads to an increase in the levels of adenosine, which can modulate various physiological processes such as inflammation, immune response, and neurotransmission.
Mechanism Of Action
The mechanism of action of 6-Fluoroaminopurine involves its incorporation into DNA and RNA molecules, leading to the inhibition of their synthesis. The compound also inhibits the activity of enzymes involved in purine metabolism, leading to an increase in the levels of adenosine. The increased levels of adenosine can modulate various physiological processes by activating adenosine receptors.
Biochemical And Physiological Effects
6-Fluoroaminopurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to modulate the immune response by increasing the levels of adenosine. Additionally, 6-Fluoroaminopurine has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Fluoroaminopurine in lab experiments is its specificity for inhibiting purine metabolism. The compound can be used to study the role of purine metabolism in various biological processes. However, one limitation of using 6-Fluoroaminopurine is its toxicity at high concentrations. The compound can also be unstable in aqueous solutions, which can affect its efficacy.
Future Directions
There are several potential future directions for the use of 6-Fluoroaminopurine in scientific research. One direction is the development of new analogs with improved stability and efficacy. Another direction is the study of the role of adenosine and purine metabolism in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, 6-Fluoroaminopurine can be used as a tool compound to study the role of purine metabolism in the gut microbiome and its potential implications for human health.
Conclusion
In conclusion, 6-Fluoroaminopurine is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential future directions. The use of 6-Fluoroaminopurine in lab experiments can provide valuable insights into the role of purine metabolism in various biological processes. However, further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 6-Fluoroaminopurine involves the reaction of 6-chloropurine with potassium fluoride in dimethyl sulfoxide (DMSO) at high temperature. The reaction leads to the formation of 6-Fluoroaminopurine with a yield of around 70%. The compound can be further purified using recrystallization or column chromatography.
properties
CAS RN |
129238-74-0 |
|---|---|
Product Name |
6-Fluoroaminopurine |
Molecular Formula |
C5H4FN5 |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
N-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,7,8,9,10,11) |
InChI Key |
SGVUSNYRERJINM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NF |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NF |
Other CAS RN |
129238-74-0 |
synonyms |
6-FAP 6-fluoroaminopurine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



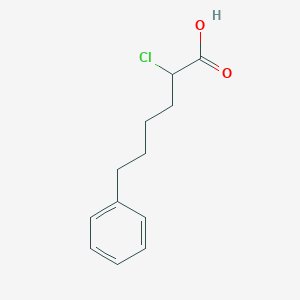

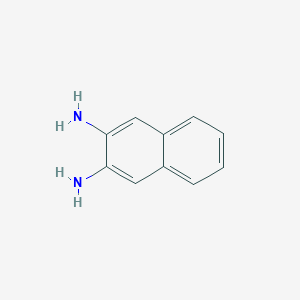
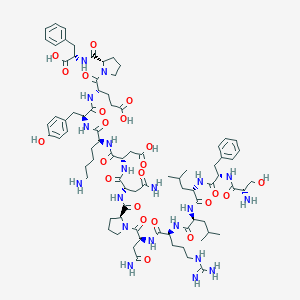
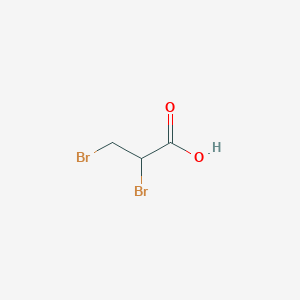
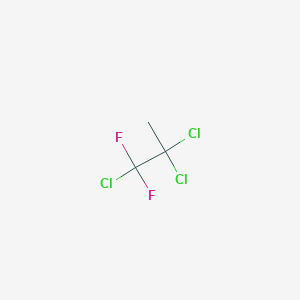
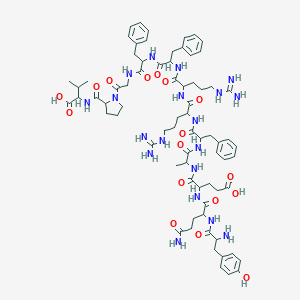
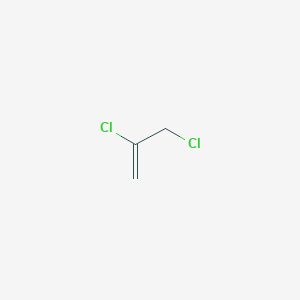
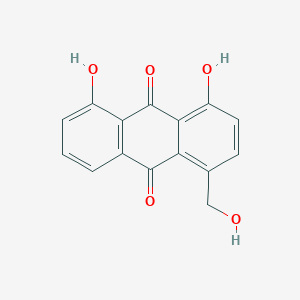
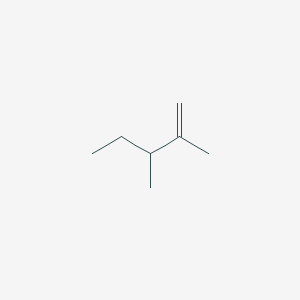
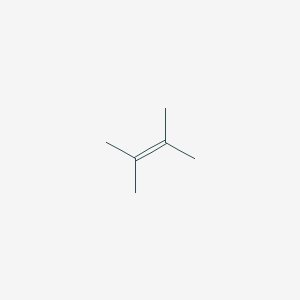
![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
